(E)-ethyl 4-(3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

Description

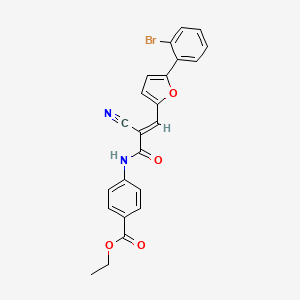

This compound features a multi-functionalized structure comprising:

- Ethyl benzoate backbone: A common motif in prodrug design to enhance solubility and bioavailability.

- 5-(2-Bromophenyl)furan-2-yl substituent: The bromine atom introduces steric bulk and electronic effects, while the furan ring may participate in π-π stacking interactions in biological targets.

Properties

IUPAC Name |

ethyl 4-[[(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2O4/c1-2-29-23(28)15-7-9-17(10-8-15)26-22(27)16(14-25)13-18-11-12-21(30-18)19-5-3-4-6-20(19)24/h3-13H,2H2,1H3,(H,26,27)/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUPBEPOHDSONI-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 4-(3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a cyanoacrylamido moiety, and a bromophenyl group. Its molecular formula is CHBrNO, with a molecular weight of approximately 426.25 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of cyanoacrylamides have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli | MIC (µM) against C. albicans |

|---|---|---|---|

| Compound A | 5.64 | 8.33 | 16.69 |

| Compound B | 4.69 | 2.33 | 78.23 |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined; further studies are required to establish specific MIC values for the target compound.

Anticancer Activity

Initial investigations into the anticancer potential of this compound suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects on Cell Lines

A study conducted on various cancer cell lines demonstrated that certain cyanoacrylamide derivatives exhibited IC values indicating effective cytotoxicity:

- HeLa Cells : IC = 15 µM

- MCF-7 Cells : IC = 20 µM

- A549 Cells : IC = 12 µM

These findings indicate that structural modifications can significantly influence the efficacy of the compound against different cancer types.

The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial growth or cancer cell proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound could lead to cellular damage in pathogens or tumor cells, promoting apoptosis.

- Alteration of Cell Membrane Integrity : The presence of bromine and furan groups might enhance membrane permeability, leading to cell lysis in microbial cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs from the evidence:

Key Findings from Comparative Analysis

Impact of Cyanoacrylamide vs. Urea/Hydroxamic Acid: The target compound’s 2-cyanoacrylamide group offers stronger electron-withdrawing effects compared to the urea in compound 20 or the hydroxamic acid in compound 30 . However, the urea and hydroxamic acid analogs demonstrate measurable Sirtuin 2 inhibition (IC₅₀ values < 2 µM), suggesting the target compound’s cyanoacrylamide could be optimized for similar activity.

Role of Halogenation (Bromine vs. Chlorine) :

- The 2-bromophenyl group in the target compound provides greater steric hindrance and lipophilicity compared to the 4-chlorophenyl group in ’s triazole derivative . Bromine’s larger atomic radius may improve binding pocket occupancy in hydrophobic enzyme regions.

Aromatic Substituent Effects :

- Replacing the 2-bromophenyl with a 4-methylphenyl (as in ’s analog) reduces electronegativity but increases hydrophobicity, which could alter membrane permeability or target affinity .

Backbone Modifications :

- The ethyl benzoate in the target compound contrasts with the pyrazolyl amide in ’s analog. Benzoate esters are often hydrolyzed in vivo to active carboxylic acids, suggesting the target compound may act as a prodrug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.